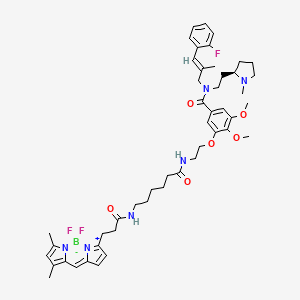

Fluorescent ACKR3 antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

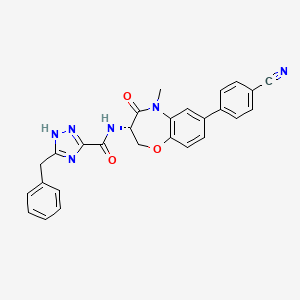

This receptor is part of the class A G protein-coupled receptor (GPCR) family and plays a significant role in cancer progression and metastasis . The compound is used as a fluorescent probe to study the distribution and function of ACKR3 in various biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

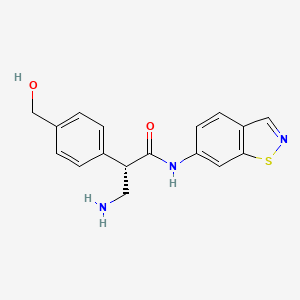

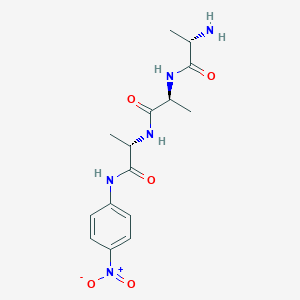

The synthesis of Fluorescent ACKR3 antagonist 1 involves multiple steps:

-

Preparation of Ligand Precursors

Step 1: Potassium hydroxide (KOH) in ethanol and water, stirred at room temperature for 24 hours, yielding 90%.

Step 2: Picoline borane complex in methanol and acetic acid, at room temperature for 24 hours, yielding 63%.

Step 3: Triethylamine and tosyl chloride in dichloromethane (DCM), at room temperature for 24 hours, yielding 36-40%.

Step 4: Cesium carbonate in dimethylformamide (DMF), at room temperature for 24 hours, yielding 63-83%.

Step 5: Lithium hydroxide in tetrahydrofuran (THF) and water, at room temperature for 24 hours, yielding 100%.

Step 6: HATU and Hunig’s base in DMF, at room temperature, yielding 72-77%.

Step 7: Trifluoroacetic acid (TFA) in DCM, yielding 100%.

-

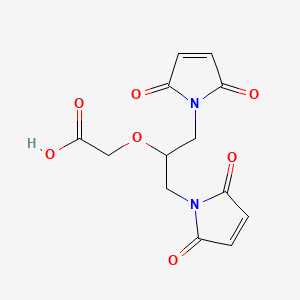

Synthesis of Fluorescent Ligands

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Fluorescent ACKR3 antagonist 1 undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups with fluorophores.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to enhance its binding affinity and fluorescent properties.

Common Reagents and Conditions

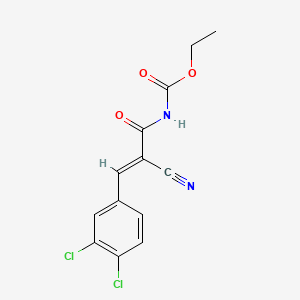

Substitution Reactions: Cesium carbonate, triethylamine, tosyl chloride, and BODIPY FL-X succinimidyl ester.

Oxidation and Reduction Reactions: Picoline borane complex, lithium hydroxide, and trifluoroacetic acid.

Major Products

The major products formed from these reactions are fluorescent conjugates that specifically bind to ACKR3, allowing for the visualization and study of the receptor in various biological systems .

Scientific Research Applications

Fluorescent ACKR3 antagonist 1 has several scientific research applications:

Chemistry: Used as a tool to study the binding affinity and specificity of ACKR3 ligands.

Biology: Employed in confocal microscopy studies to visualize the cellular distribution of ACKR3.

Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of cancer progression and metastasis.

Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting ACKR3.

Mechanism of Action

Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .

Comparison with Similar Compounds

Similar Compounds

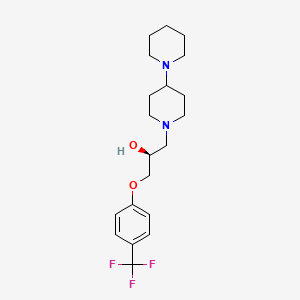

VUF11207: A small molecule agonist for ACKR3.

BY-242: Another ACKR3-selective agonist.

Uniqueness

Fluorescent ACKR3 antagonist 1 is unique due to its fluorescent properties, which enable the visualization of ACKR3 in live cells. This feature distinguishes it from other ACKR3 ligands that do not possess fluorescent capabilities .

Properties

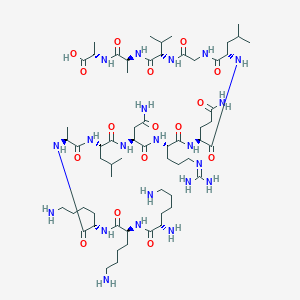

Molecular Formula |

C48H62BF3N6O6 |

|---|---|

Molecular Weight |

886.8 g/mol |

IUPAC Name |

3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |

InChI |

InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |

InChI Key |

DJBKOIDZLHYYHK-VDYWISOFSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)